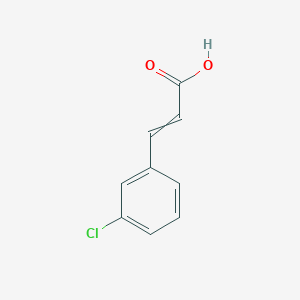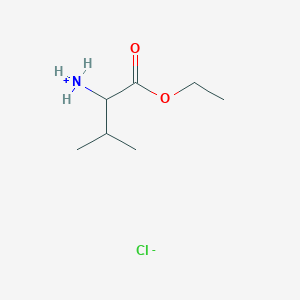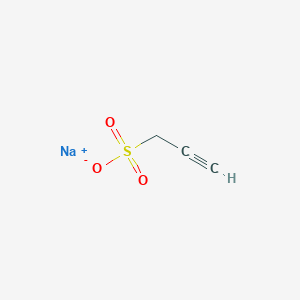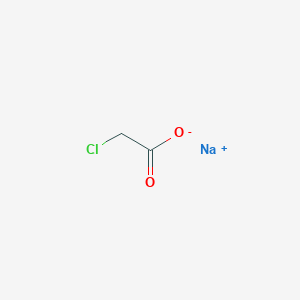
potassium;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium perchlorate, known by its chemical formula KClO₄, is an inorganic salt that appears as a colorless crystalline solid. It is a powerful oxidizing agent and is commonly used in pyrotechnics, explosives, and propellants. Potassium perchlorate is also utilized in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Potassium perchlorate can be synthesized through several methods:
Electrolysis of Potassium Chlorate: This method involves the electrolysis of an aqueous solution of potassium chlorate (KClO₃), resulting in the formation of potassium perchlorate and potassium chloride (KCl).
Reaction with Sodium Perchlorate: Industrially, potassium perchlorate is often produced by treating an aqueous solution of sodium perchlorate (NaClO₄) with potassium chloride.
Industrial Production Methods
The industrial production of potassium perchlorate typically involves the reaction of sodium perchlorate with potassium chloride. This method is preferred due to its efficiency and the availability of raw materials. The reaction is carried out in an aqueous medium, and the resulting potassium perchlorate is precipitated out of the solution due to its low solubility.
化学反応の分析
Types of Reactions
Potassium perchlorate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, potassium perchlorate can oxidize a wide range of substances. For example, it reacts with glucose to produce carbon dioxide.
Reduction: Potassium perchlorate can be reduced to potassium chloride and oxygen gas under certain conditions.
Decomposition: When heated, potassium perchlorate decomposes to form potassium chloride and oxygen gas.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include organic compounds such as glucose. The reaction typically occurs under controlled heating conditions.
Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can be used to reduce potassium perchlorate.
Decomposition: Heating potassium perchlorate to temperatures above 400°C results in its decomposition.
Major Products Formed
Oxidation: Carbon dioxide and water (when reacting with organic compounds).
Reduction: Potassium chloride and oxygen gas.
Decomposition: Potassium chloride and oxygen gas.
科学的研究の応用
Potassium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a component in analytical chemistry for the determination of perchlorate ions.
Biology: Potassium perchlorate has been studied for its effects on thyroid function due to its ability to inhibit iodine uptake.
Medicine: Historically, potassium perchlorate was used to treat hyperthyroidism, although its use has declined due to potential side effects.
作用機序
Potassium perchlorate exerts its effects primarily through its oxidizing properties. In biological systems, it acts as a competitive inhibitor of iodine uptake by the thyroid gland. This inhibition affects the synthesis of thyroid hormones, leading to potential therapeutic applications in conditions like hyperthyroidism. The molecular target of potassium perchlorate is the sodium-iodide symporter, which is responsible for the uptake of iodine into thyroid cells .
類似化合物との比較
Similar Compounds
Ammonium Perchlorate (NH₄ClO₄): Used in solid rocket propellants and explosives.
Sodium Perchlorate (NaClO₄): Used in chemical synthesis and as a laboratory reagent.
Potassium Chlorate (KClO₃): Used in pyrotechnics and as a disinfectant.
Uniqueness
Potassium perchlorate is unique due to its relatively low solubility in water compared to other perchlorates, making it easier to handle and purify. Its stability and strong oxidizing properties make it a valuable compound in various applications, particularly in pyrotechnics and propellant formulations .
特性
IUPAC Name |
potassium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGFJXSLBMXHK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClKO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate](/img/structure/B7821688.png)








